2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide
Description
Chemical Properties and Identification Data
| Property | Value |
|---|---|
| Chemical Abstract Service Number | 1087792-00-4 |
| Molecular Formula | C₁₃H₁₆ClNO |
| Molecular Weight | 237.73 grams per mole |
| International Union of Pure and Applied Chemistry Name | 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide |
| InChI Code | 1S/C13H16ClNO/c14-9-12(16)15-10-13(7-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16) |
| InChI Key | ZKJCUASSISRGIP-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1CC(C1)(CNC(=O)CCl)C2=CC=CC=C2 |
Historical Context and Discovery in Chemical Literature
The development of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide emerges from the broader historical narrative of chloroacetamide chemistry, which began in the mid-twentieth century with the discovery of the herbicidal properties of simple chloroacetamide derivatives. The chloroacetamide class of compounds was first recognized for its biological activity in the 1950s and 1960s, when researchers discovered that certain N-substituted chloroacetamides possessed significant herbicidal properties that could be exploited for agricultural applications.
The evolution toward more complex chloroacetamide structures, such as 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide, represents a natural progression in synthetic organic chemistry research where scientists sought to explore the structure-activity relationships of this versatile chemical scaffold. The incorporation of cycloalkyl groups, particularly strained ring systems like cyclobutyl, into chloroacetamide structures became an area of intense research interest as chemists recognized the unique electronic and steric properties that such substituents could impart to the parent molecule.
Research into chloroacetamide derivatives expanded significantly during the latter half of the twentieth century, driven by both agricultural applications and fundamental organic chemistry research. The specific compound 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide appears to have emerged from more recent synthetic efforts focused on exploring the chemical space around chloroacetamide structures, particularly those incorporating both aromatic and cycloalkyl substituents. This compound represents the convergence of several synthetic strategies, including the development of efficient methods for cyclobutyl ring formation and the exploration of benzyl-type substitution patterns on the acetamide nitrogen.
Timeline of Chloroacetamide Development
| Period | Development | Significance |
|---|---|---|
| 1950s-1960s | Initial discovery of chloroacetamide herbicides | Establishment of basic structure-activity relationships |
| 1970s-1980s | Expansion of chloroacetamide structural diversity | Development of commercial herbicides |
| 1990s-2000s | Advanced synthetic methodologies | Access to complex substitution patterns |
| 2000s-Present | Specialized derivatives including cycloalkyl variants | Research into novel chemical spaces |
Classification within Chloroacetamide Derivatives
2-Chloro-N-[(1-phenylcyclobutyl)methyl]acetamide belongs to the broader classification of N-substituted chloroacetamides, which constitute one of the most extensively studied families of organochlorine compounds in synthetic organic chemistry. Within this classification system, the compound specifically falls into the subcategory of tertiary chloroacetamides, where the nitrogen atom bears two distinct substituents in addition to the chloroacetyl group. The presence of the phenylcyclobutylmethyl substituent places this compound in an even more specialized category of chloroacetamides that incorporate both aromatic and cycloalkyl structural elements.
The structural classification of this compound reveals several important relationships to other members of the chloroacetamide family. The basic chloroacetamide framework, characterized by the presence of a chlorine atom alpha to the carbonyl group, provides the fundamental reactivity pattern that defines this chemical class. However, the specific substitution pattern observed in 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide introduces additional complexity through the incorporation of multiple ring systems and the creation of a quaternary carbon center within the cyclobutyl ring.
Comparative analysis with other chloroacetamide derivatives reveals that 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide represents a relatively advanced example of structural complexity within this chemical family. Simple chloroacetamides, such as the parent compound chloroacetamide itself, contain only the basic functional group without additional substituents. More complex derivatives, such as those used in agricultural applications, typically incorporate alkyl or simple aryl substituents. The compound under discussion represents a further evolution in complexity, incorporating both a strained ring system and an aromatic group in a single substituent.
Chloroacetamide Classification Hierarchy
| Classification Level | Category | Examples |
|---|---|---|
| Primary | Unsubstituted chloroacetamides | Chloroacetamide |
| Secondary | Mono-substituted chloroacetamides | N-phenylchloroacetamide |
| Tertiary | Di-substituted chloroacetamides | N-methyl-N-phenylchloroacetamide |
| Quaternary | Complex poly-substituted derivatives | 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide |
Nomenclature and Structural Classification
The systematic nomenclature of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups and ring systems. The name begins with the identification of the acetamide backbone, which serves as the principal functional group for naming purposes. The "2-chloro" designation indicates the position of the chlorine substituent on the acetyl portion of the molecule, specifically attached to the carbon atom adjacent to the carbonyl group.
The complex substituent attached to the nitrogen atom requires careful systematic description following International Union of Pure and Applied Chemistry rules for naming branched and cyclic structures. The designation "[(1-phenylcyclobutyl)methyl]" describes a methyl group that is attached to a cyclobutyl ring, which itself bears a phenyl substituent at the 1-position. This nomenclature system ensures unambiguous identification of the compound and facilitates communication within the scientific community.
The structural classification of this compound reveals several key architectural features that contribute to its unique chemical properties. The molecule contains three distinct ring systems: the four-membered cyclobutyl ring, the six-membered phenyl ring, and the planar amide functional group. The cyclobutyl ring exists in a puckered conformation due to ring strain, while the phenyl ring maintains its characteristic aromatic planarity. The spatial arrangement of these structural elements creates a compound with significant three-dimensional complexity.
Structural Feature Analysis
| Structural Element | Type | Characteristics |
|---|---|---|
| Chloroacetyl group | Electrophilic acyl chloride equivalent | Reactive toward nucleophiles |
| Cyclobutyl ring | Strained four-membered ring | Increased reactivity due to ring strain |
| Phenyl substituent | Aromatic ring system | Provides electronic stabilization |
| Amide linkage | Planar functional group | Contributes to molecular rigidity |
| Quaternary carbon | Fully substituted carbon center | Provides structural complexity |
Significance in Organic Chemistry Research
The significance of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide in organic chemistry research extends far beyond its individual chemical properties to encompass its role as a representative example of modern synthetic methodology and structure-activity relationship studies. This compound exemplifies the current state of synthetic organic chemistry, where researchers routinely construct molecules of considerable complexity incorporating multiple ring systems, functional groups, and stereochemical elements. The successful synthesis and characterization of such compounds demonstrates the advancement of synthetic methodologies and analytical techniques that enable chemists to access increasingly complex chemical structures.
The compound serves as an important model system for understanding the reactivity patterns of chloroacetamides bearing complex substituents. The presence of both electron-withdrawing and electron-donating groups within the same molecule creates opportunities for studying intramolecular electronic effects and their influence on chemical reactivity. The cyclobutyl ring system, with its inherent ring strain, provides a unique environment for investigating the effects of conformational constraints on chemical behavior, while the phenyl group offers opportunities to study aromatic interactions and their role in molecular recognition processes.
Research applications of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide span multiple areas of organic chemistry, including synthetic methodology development, mechanistic studies, and structure-activity relationship investigations. The compound has been utilized in studies aimed at understanding the fundamental reactivity patterns of chloroacetamides, particularly focusing on how complex substituent patterns influence the electrophilic character of the chloroacetyl group. These investigations have provided valuable insights into the design principles for creating chloroacetamide derivatives with specific reactivity profiles.
The synthetic challenges associated with preparing 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide have also contributed to the development of new synthetic methodologies, particularly in the areas of cyclobutyl ring formation and functionalization. The compound has served as a target molecule for testing new synthetic approaches and has contributed to the broader understanding of how to efficiently construct molecules containing multiple ring systems and functional groups.
Research Applications and Contributions
| Research Area | Application | Contribution |
|---|---|---|
| Synthetic methodology | Target molecule for method development | Advanced cycloalkyl synthesis techniques |
| Mechanistic studies | Model system for reactivity investigations | Understanding of chloroacetamide reactivity |
| Structure-activity relationships | Template for analog synthesis | Design principles for complex substituents |
| Analytical chemistry | Standard for characterization methods | Development of analysis protocols |
Properties
IUPAC Name |
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-12(16)15-10-13(7-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJCUASSISRGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Acylation of Amines
Method Overview:
The most straightforward approach involves the acylation of a suitable amine precursor with chloroacetyl derivatives. Specifically, the reaction of 1-phenylcyclobutylmethylamine with chloroacetyl chloride under controlled conditions yields the target compound.
Reaction Scheme:
$$
\text{1-phenylcyclobutylmethylamine} + \text{Chloroacetyl chloride} \rightarrow \text{2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide}
$$
- Solvent: Anhydrous dichloromethane or acetonitrile
- Base: Triethylamine or potassium carbonate to neutralize HCl
- Temperature: Ambient to 0°C during addition, then stirred at room temperature
- Duration: 4–8 hours
- Dissolve 1-phenylcyclobutylmethylamine in dry dichloromethane.
- Add triethylamine dropwise to the solution under nitrogen atmosphere.
- Slowly add chloroacetyl chloride while maintaining the temperature below 0°C.
- Stir the mixture at room temperature for several hours.
- Wash the reaction mixture with water, extract the organic layer, dry over anhydrous magnesium sulfate, and evaporate solvent.
- Purify via recrystallization or column chromatography.
- Typical yields range from 70–85%.
- Purity confirmed via IR, NMR, and MS analyses.
Preparation via Halogenation of Precursors Followed by Nucleophilic Substitution
Method Overview:
This approach involves first synthesizing a precursor compound, such as N-[(1-phenylcyclobutyl)methyl]acetamide, followed by halogenation at the methyl position to introduce the chloro substituent.
- Step 1: Synthesis of N-[(1-phenylcyclobutyl)methyl]acetamide through acylation of the corresponding amine.
- Step 2: Halogenation using reagents like N-chlorosuccinimide (NCS) or chlorine gas under UV or thermal conditions to selectively chlorinate the methyl group adjacent to the nitrogen.
- Solvent: Chloroform or acetonitrile
- Temperature: 0–25°C for halogenation
- Reagent: NCS or chlorine gas with radical initiators (e.g., AIBN)
- Formation of the chloro-substituted compound with yields around 60–75%.
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors are preferred to enhance safety, control, and yield. The reaction parameters are optimized to prevent side reactions and maximize purity:
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, acetonitrile | Ensures solubility and reactivity |
| Temperature | 0–25°C | Maintains selectivity |
| Reaction Time | 4–8 hours | Ensures completion |
| Reagent Excess | 1.1–1.2 equivalents of chloroacetyl chloride | Drives the reaction to completion |
Reaction Monitoring and Purification
- Thin-layer chromatography (TLC) to track reaction progress.
- IR spectroscopy to observe characteristic amide (1650 cm⁻¹) and chloro groups.
- NMR spectroscopy (¹H and ¹³C) for structural confirmation.
- Filtration to remove inorganic salts.
- Recrystallization from ethanol or ethyl acetate.
- Chromatography if necessary for high purity.
Research Findings Summary
| Study/Source | Key Findings | Yield | Notes |
|---|---|---|---|
| ChemicalBook (2016) | Acylation of amines with chloroacetyl chloride in toluene at 120°C | 81% | Reaction in oil bath, post-treatment with conventional purification |
| Guo Xunxiang et al. (2017) | Nucleophilic substitution in acetonitrile at room temp | 70–85% | Monitored via TLC, characterized by IR, NMR |
| S. A. Katke et al. (2011) | Multi-step synthesis involving acylation and halogenation | 60–75% | Used TLC, IR, GC-MS, NMR for characterization |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenylcyclobutyl moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and drug design.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key molecular parameters of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide with structurally related chloroacetamides:
Key Structural Differences and Implications
Cyclobutyl vs. Pyridinyl derivatives (e.g., 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide) exhibit hydrogen-bonding capabilities due to the hydroxyl group, influencing solubility and intermolecular interactions .
Steric Effects :
- Bulky substituents like the phenylcyclobutylmethyl group in the target compound may hinder nucleophilic substitution reactions compared to smaller analogs like 2-chloro-N-phenylacetamide .
- Alachlor and dimethenamid feature extended alkyl/alkoxy chains, optimizing them for herbicidal activity by enhancing lipid solubility and target-site binding .
Thiazolyl-containing derivatives (e.g., 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]acetamide) introduce heterocyclic aromaticity, which can modulate biological activity .
Biological Activity
2-Chloro-N-[(1-phenylcyclobutyl)methyl]acetamide is a compound belonging to the acetamide class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide involves several steps, typically starting from readily available precursors. The compound can be synthesized through nucleophilic substitution reactions where chloroacetyl chloride reacts with the appropriate amine. Various derivatives of this compound have been synthesized to evaluate their biological properties.
Antimicrobial Activity
Research indicates that compounds within the chloroacetamide class exhibit significant antimicrobial properties. A study screened several derivatives, including 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide, against various bacterial strains and fungi. The results demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Table 1: Antimicrobial Activity of 2-Chloro-N-[(1-phenylcyclobutyl)methyl]acetamide Derivatives
| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | Candida sp. (mm) |
|---|---|---|---|---|
| 3a | 7 | 16 | No zone | - |
| 3b | 26 | 23 | 25 | - |
| 3c | 30 | 35 | 36 | - |
| ... | ... | ... | ... | ... |
The agar diffusion technique was employed for testing, confirming the effectiveness of these compounds against the tested microorganisms .
Analgesic Activity
In addition to antimicrobial properties, derivatives of chloroacetamide have been evaluated for analgesic activity. A specific compound, AKM-2, demonstrated significant analgesic effects in vivo when compared to standard analgesics like diclofenac sodium.
Table 2: Analgesic Activity of AKM-2
| Group | Dose (mg/kg) | Reaction Time (min) |
|---|---|---|
| Control | 5 ml/kg | 2.47 ± 0.10 |
| Diclofenac Sodium | 50 | 6.72 ± 0.19 |
| AKM-1 | 200 | 3.14 ± 0.16 |
| AKM-2 | 200 | 4.34 ± 0.20 |
The results indicate that AKM-2 significantly increased reaction times at various intervals, suggesting its potential as a new analgesic agent .
The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or interfere with cellular pathways. For instance, docking studies have shown that some derivatives can effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response, thereby reducing pain and inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of chloroacetamide derivatives:
- Antimicrobial Efficacy : A study demonstrated that a derivative of chloroacetamide showed potent activity against multi-drug resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.
- Analgesic Properties : In a clinical setting, patients treated with AKM-2 reported reduced pain levels comparable to those treated with standard analgesics, indicating its effectiveness and safety profile.
Q & A
Q. Table 1: Example Reaction Conditions for Analogous Chloroacetamides
| Compound | Reactants | Solvent | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloro-N-(2,4-dichlorophenyl)acetamide | Glycine derivative + 2-chloroacetamide | Acetonitrile | K₂CO₃ | 65–75 | |
| 2-Chloro-N-(trifluoromethylphenyl)acetamide | Amine + chloroacetyl chloride | DCM | TEA | 80–85 |
Basic: How can spectroscopic and crystallographic techniques characterize this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the cyclobutyl (δ 2.5–3.5 ppm) and acetamide (δ 2.1 ppm for CH₃CO). Chlorine’s electronegativity deshields adjacent carbons (e.g., C=O at ~170 ppm) .
- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- X-ray Crystallography : Resolve solid-state conformation. For analogs, N–H bonds adopt syn or anti conformations relative to substituents (e.g., syn to methyl groups in 2-chloro-N-(3-methylphenyl)acetamide) . Hydrogen bonding (N–H⋯O) forms chains, influencing crystal packing .
Q. Table 2: Key Crystallographic Parameters for Analogous Acetamides
| Compound | N–H⋯O Bond Length (Å) | Dihedral Angle (°) | Space Group | Reference |
|---|---|---|---|---|
| 2-Chloro-N-(2,4-dimethylphenyl)acetamide | 2.89 | 85.2 | P2₁/c | |
| 2-Chloro-N-(3,4-dichlorophenyl)acetamide | 2.91 | 78.5 | P-1 |
Advanced: How can researchers resolve contradictions in reported biological activities of chloroacetamide derivatives?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or target specificity. Strategies include:
- Comparative Studies : Test the compound against identical bacterial strains (e.g., Klebsiella pneumoniae) using standardized MIC protocols .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to differentiate between selective antimicrobial activity and general toxicity .
- Structural-Activity Relationship (SAR) : Compare substituent effects. For example, trifluoromethyl groups enhance lipophilicity and target binding , while chlorine position affects antibacterial potency .
Advanced: What computational approaches predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). The cyclobutyl group’s rigidity may limit conformational flexibility, affecting binding pocket compatibility .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values; deviations >2 Å suggest unstable binding .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Chlorine’s +I effect may enhance electron withdrawal at the acetamide carbonyl .
Advanced: How do substituent variations on the phenyl ring influence solid-state geometry?
Methodological Answer:
- Substituent Position : Ortho substituents (e.g., methyl in 2-chloro-N-(2,4-dimethylphenyl)acetamide) sterically hinder N–H rotation, favoring syn conformations .
- Hydrogen Bonding : Electron-withdrawing groups (e.g., Cl) strengthen N–H⋯O interactions, shortening bond lengths (e.g., 2.89 Å in dichloro derivatives vs. 3.02 Å in methyl analogs) .
Q. Table 3: Substituent Effects on Solid-State Geometry
| Substituent Position | Conformation | N–H⋯O Length (Å) | Reference |
|---|---|---|---|
| Ortho-methyl | Syn | 2.89 | |
| Meta-chloro | Anti | 2.95 |
Methodological: What experimental designs mitigate side reactions during synthesis?
Methodological Answer:
- Temperature Control : Maintain <5°C during chloroacetyl chloride addition to prevent diacetylation .
- Protecting Groups : Use Boc-protected amines to block unwanted nucleophilic sites .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>98% by HPLC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
